molecular formula C16H16ClN3O B2503348 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 487015-85-0

1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Cat. No.: B2503348
CAS No.: 487015-85-0
M. Wt: 301.77
InChI Key: KFKUGSOKURMWIH-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxyethyl group and a benzodiazole core, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxyethyl Intermediate: The synthesis begins with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.

    Formation of the Benzodiazole Core: The next step involves the cyclization of 2-(4-chlorophenoxy)ethanol with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzodiazole core.

    Introduction of the Methyl Group: The final step is the alkylation of the benzodiazole core with methyl iodide (CH3I) to introduce the methyl group at the 3-position, resulting in the formation of this compound.

Industrial production methods typically involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-19-14-4-2-3-5-15(14)20(16(19)18)10-11-21-13-8-6-12(17)7-9-13/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKUGSOKURMWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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